molecular formula C8H15NO2 B1432600 1-Methyl-2,6-dioxa-9-azaspiro[4.5]decane CAS No. 1548239-15-1

1-Methyl-2,6-dioxa-9-azaspiro[4.5]decane

Cat. No.: B1432600
CAS No.: 1548239-15-1
M. Wt: 157.21 g/mol
InChI Key: QFQKSHBHJGQPPT-UHFFFAOYSA-N
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Description

“1-Methyl-2,6-dioxa-9-azaspiro[4.5]decane” is an organic compound . It has a molecular formula of C8H15NO2 and a molecular weight of 157.21 . It appears as a liquid at room temperature .


Molecular Structure Analysis

The InChI (IUPAC International Chemical Identifier) for “this compound” is InChI=1S/C8H15NO2/c1-7-8(2-4-10-7)6-9-3-5-11-8 . The SMILES (Simplified Molecular Input Line Entry System) representation is CC1C2(CCO1)CNCCO2 .


Physical and Chemical Properties Analysis

“this compound” is a liquid at room temperature . It has a molecular weight of 157.21 .

Scientific Research Applications

Chemical Properties and Applications

Research in chemical properties and applications often focuses on understanding the behavior and reactivity of specific compounds. For instance, studies on similar compounds, such as 1,4-dioxane and its derivatives, have explored their use as solvents and stabilizers, their environmental impact, and methods for their detection and remediation (Godri Pollitt et al., 2019; Xu et al., 2014). Such research highlights the dual nature of chemical compounds, serving beneficial roles in industrial applications while posing environmental risks.

Environmental Contamination and Remediation

The environmental impact of chemical compounds, including contamination of water sources and soil, has been a significant area of concern. Research efforts aim to understand the pathways through which these compounds enter the environment, their persistence, and their effects on human health and ecosystems. Studies on compounds like 1,4-dioxane have shown widespread contamination in drinking water supplies, prompting the need for effective remediation techniques (Godri Pollitt et al., 2019). Advanced remediation strategies, such as the use of controlled release materials (CRMs), offer promising approaches to sustainably address the presence of recalcitrant organic pollutants in groundwater (O’Connor et al., 2018).

Analytical Methods in Environmental Science

The development and refinement of analytical methods for detecting environmental contaminants are critical for monitoring pollution and assessing the effectiveness of remediation strategies. Techniques such as X-ray absorption spectroscopy (XAS) provide valuable insights into the speciation of metalloids in environmental samples, crucial for understanding their behavior and impact (Gräfe et al., 2014). Similarly, the evaluation of antioxidant activity in various contexts, including environmental science, employs a range of assays to determine the antioxidant capacity of samples, which can also be applied in the study of chemical compounds (Munteanu & Apetrei, 2021).

Safety and Hazards

The safety information for “1-Methyl-2,6-dioxa-9-azaspiro[4.5]decane” indicates that it has the following hazard statements: H302, H315, H318, H335 . This means it may be harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation . The recommended precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and others .

Mechanism of Action

Pharmacokinetics

The Absorption, Distribution, Metabolism, and Excretion (ADME) properties of 1-Methyl-2,6-dioxa-9-azaspiro[4These properties are crucial in determining the bioavailability of a compound, which is the proportion of the drug that enters circulation and is able to have an active effect .

Result of Action

The molecular and cellular effects of 1-Methyl-2,6-dioxa-9-azaspiro[4Understanding these effects can provide insights into the compound’s potential therapeutic uses .

Biochemical Analysis

Biochemical Properties

1-Methyl-2,6-dioxa-9-azaspiro[4.5]decane plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and stability. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds . The nature of these interactions often involves the binding of this compound to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s catalytic function.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those involving G-protein coupled receptors (GPCRs) and kinase cascades . This compound can modulate gene expression by acting on transcription factors and epigenetic regulators, thereby affecting cellular metabolism and function. For example, in hepatocytes, this compound can alter the expression of genes involved in lipid metabolism and detoxification processes.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as receptors and enzymes, altering their conformation and activity . This binding can lead to enzyme inhibition or activation, depending on the nature of the interaction. Additionally, this compound can influence gene expression by interacting with transcription factors and chromatin-modifying enzymes, leading to changes in the transcriptional landscape of the cell.

Temporal Effects in Laboratory Settings

The stability and effects of this compound over time have been studied extensively in laboratory settings. This compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and oxygen . Long-term studies have shown that prolonged exposure to this compound can lead to cumulative effects on cellular function, including alterations in cell cycle progression and apoptosis.

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with dosage. At low doses, it has been observed to have minimal adverse effects and can modulate physiological processes beneficially . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been reported. These adverse effects are often dose-dependent and can be mitigated by adjusting the dosage and administration regimen.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized primarily by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites . These metabolites can further participate in biochemical reactions, influencing metabolic flux and the levels of key metabolites within the cell.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . This compound can be actively transported across cell membranes and distributed to various cellular compartments. Its localization and accumulation within specific tissues can influence its overall biological activity and therapeutic potential.

Subcellular Localization

This compound exhibits distinct subcellular localization patterns. It can be targeted to specific organelles, such as the mitochondria and endoplasmic reticulum, where it exerts its biochemical effects . Post-translational modifications and targeting signals play a crucial role in directing this compound to these compartments, thereby influencing its activity and function.

Properties

IUPAC Name

1-methyl-2,6-dioxa-9-azaspiro[4.5]decane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2/c1-7-8(2-4-10-7)6-9-3-5-11-8/h7,9H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFQKSHBHJGQPPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2(CCO1)CNCCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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